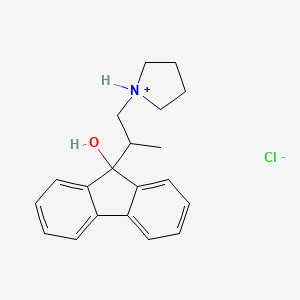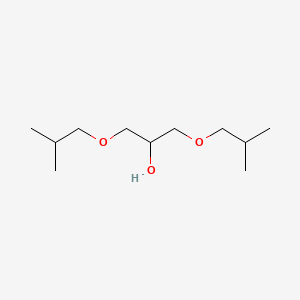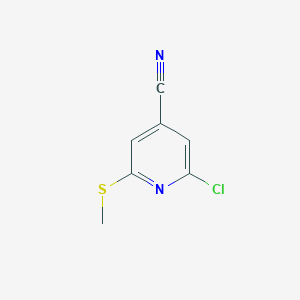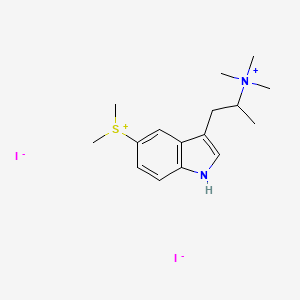![molecular formula C16H26N2O3 B13764030 3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate CAS No. 63917-76-0](/img/structure/B13764030.png)
3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its molecular structure, which includes a diethylamino group, an ethoxy group, and an aminobenzoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate typically involves the reaction of 4-aminobenzoic acid with 3-[2-(diethylamino)ethoxy]propanol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced techniques such as continuous flow reactors and real-time monitoring systems enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group or the ethoxy group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the manufacture of various chemical products, including pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Procaine: A local anesthetic with a similar structure, used in medical applications.
Benzocaine: Another local anesthetic, commonly used in topical pain relief products.
Tetracaine: A potent local anesthetic used in ophthalmology and other medical fields.
Uniqueness
3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
| 63917-76-0 | |
Formule moléculaire |
C16H26N2O3 |
Poids moléculaire |
294.39 g/mol |
Nom IUPAC |
3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate |
InChI |
InChI=1S/C16H26N2O3/c1-3-18(4-2)10-13-20-11-5-12-21-16(19)14-6-8-15(17)9-7-14/h6-9H,3-5,10-13,17H2,1-2H3 |
Clé InChI |
PZABEXWNZYLYEY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOCCCOC(=O)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


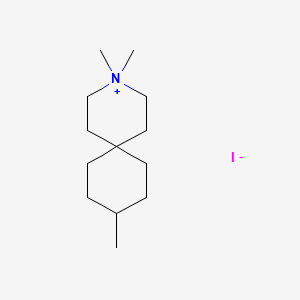

![N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]](/img/structure/B13763961.png)


